2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group, a thiazole ring, and an acetic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a suitable precursor with sulfur and a halogenated acetic acid derivative under controlled conditions. The cyclopropylcarbamoyl group is then introduced through a reaction with cyclopropyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles are often applied to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}propionic acid
- 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}butyric acid
Uniqueness
Compared to similar compounds, 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid has a unique combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the acetic acid moiety allows for additional hydrogen bonding interactions, which can enhance its binding to biological targets.
Properties
IUPAC Name |
2-[2-(cyclopropylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c13-7(14)3-6-4-16-9(11-6)12-8(15)10-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H2,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEJIYIALNBEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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